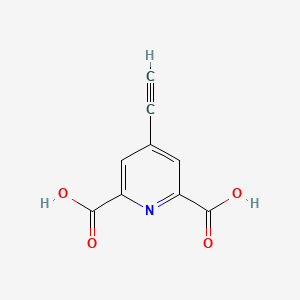

2,6-Pyridinedicarboxylic acid, 4-ethynyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Pyridinedicarboxylic acid, also known as Dipicolinic acid, is a dicarboxylic derivative of pyridine . It is used in the preparation of dipicolinato ligated lanthanide and transition metal complexes . It acts as a chelating agent for chromium, zinc, manganese, copper, iron, and molybdenum .

Synthesis Analysis

The synthesis of 2,6-Pyridinedicarboxylic acid and its complexes has been performed at room temperature using simple dissolution methods .Molecular Structure Analysis

The molecular formula of 2,6-Pyridinedicarboxylic acid is C7H5NO4 . Its molecular weight is 167.12 . The SMILES string representation is OC(=O)c1cccc(n1)C(O)=O .Physical And Chemical Properties Analysis

2,6-Pyridinedicarboxylic acid appears as crystals . It has a melting point of 248-250°C (dec.) (lit.) . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with target organs being the respiratory system .Scientific Research Applications

Coordination Chemistry and Material Science

2,6-Pyridinedicarboxylic acid acts as a multifunctional ligand in coordination chemistry, contributing to the synthesis of polymers and coordination compounds with potential applications in material science. Studies have shown its ability to form low-dimensional porous coordination polymers with ultrahigh CO2/CH4 selectivity, indicating its importance in gas separation technologies and environmental remediation efforts. The synthesis of these polymers demonstrates the structural diversity achievable by varying the metal salts and reaction conditions, leading to materials with significant porosity and potential application in catalysis and gas storage (Liu et al., 2012).

Analytical Chemistry

In analytical chemistry, 2,6-Pyridinedicarboxylic acid has been utilized as an eluent for ion chromatography, enabling the sensitive detection of carboxylic acids and inorganic ions in environmental samples. Its properties facilitate high-resolution separation and detection, showcasing its utility in environmental monitoring and analysis (Chen et al., 1999; Chen & Adams, 1999).

Organic Synthesis and Catalysis

It serves as an efficient organocatalyst for the synthesis of complex organic molecules, such as 1,5-benzodiazepines, through one-pot reactions. This application highlights its role in facilitating regioselective bond formations, offering a cost-effective and simple methodology for synthesizing valuable pharmaceutical intermediates with good yields and broad substrate applicability (Lal et al., 2013).

Environmental Science

2,6-Pyridinedicarboxylic acid has been identified as playing a role in the coupled metabolic and photolytic pathways for the degradation of pyridinedicarboxylic acids, particularly dipicolinic acid. This process, involving partial oxidation by marine bacteria followed by photodegradation, underscores the compound's significance in the biodegradation of environmental pollutants (Amador & Taylor, 1990).

Bioassays and Biomedical Applications

The derivatives of 2,6-Pyridinedicarboxylic acid have been used to develop sensitive detection schemes for bioassays, leveraging enzyme-amplified lanthanide luminescence. This application emphasizes its potential in developing diagnostic tools and biosensors, contributing to advancements in clinical diagnostics and biomedical research (Steinkamp & Karst, 2004).

Safety and Hazards

2,6-Pyridinedicarboxylic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that pyridine-2,6-dicarboxylic acid derivatives are of interest as important building blocks for the design of oligopyridine ligands , lanthanide complexes , and chelating agents for rare earth cations . Some pyridine-2,6-dicarboxylic acids exhibit biological activity, for example, as New Delhi metallo-β-lactamase-1 inhibitors .

Biochemical Pathways

Given its potential role as a building block for oligopyridine ligands , lanthanide complexes , and chelating agents for rare earth cations , it can be inferred that the compound may influence a variety of biochemical pathways depending on its specific targets.

Result of Action

The molecular and cellular effects of 4-Ethynylpyridine-2,6-dicarboxylic acid’s action would depend on its specific targets and the biological context. Given its potential role in the design of oligopyridine ligands , lanthanide complexes , and chelating agents for rare earth cations , the compound could potentially influence a variety of molecular and cellular processes.

properties

IUPAC Name |

4-ethynylpyridine-2,6-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c1-2-5-3-6(8(11)12)10-7(4-5)9(13)14/h1,3-4H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUICWVDBXCDYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC(=C1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120517-48-8 |

Source

|

| Record name | 4-ethynylpyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2535601.png)

![N-(o-tolyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2535608.png)

![N-(4-fluorophenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2535610.png)

![2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2535611.png)

![5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2535616.png)

![2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2535618.png)

![N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2535619.png)